2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide features a hexahydrobenzothieno[2,3-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 2,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents that influence solubility and electronic properties . This scaffold is structurally related to kinase inhibitors and antimicrobial agents, with variations in substituents modulating biological activity and physicochemical behavior.
Properties
Molecular Formula |
C26H24ClN3O4S2 |
|---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O4S2/c1-33-17-11-12-19(20(13-17)34-2)28-22(31)14-35-26-29-24-23(18-5-3-4-6-21(18)36-24)25(32)30(26)16-9-7-15(27)8-10-16/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
InChI Key |
PHZGPXCGFHCJCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Anilide Moiety
The acetamide’s N-aryl group is a critical site for structural diversification. Key analogs and their substituent effects are summarized below:
Table 1: Comparison of Substituent Effects on Anilide Derivatives
*Calculated using ChemSpider data. †Estimated from analogous synthesis procedures in .
Key Observations:
Core Structure Modifications
The benzothieno-pyrimidinone core is conserved across analogs, but the degree of saturation varies:
Research Findings and Implications
- Biological Activity: Though direct data for the target compound is unavailable, structurally related compounds exhibit antimicrobial and kinase-inhibitory activities. For example, the N-(2,3-dichlorophenyl) analog showed notable activity in preliminary screens .
- Physicochemical Optimization : The 2,4-dimethoxyphenyl group balances solubility and lipophilicity, making the target compound a promising candidate for further pharmacokinetic studies .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer effects and enzyme inhibition mechanisms.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 466.98 g/mol. The structure features a benzothieno-pyrimidine core with various substituents that are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anticancer applications. The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related benzothienopyrimidine derivatives. For instance:
- Growth Inhibition : Compounds structurally similar to the target compound have shown promising growth inhibition against several human cancer cell lines. For example, a related compound exhibited a mean growth inhibition (GI50) ranging from 4 nM to 37 µM across different cell lines .
- CYP17 Inhibition : The mechanism of action for some benzothienopyrimidine derivatives includes the inhibition of the CYP17 enzyme, which is crucial in steroidogenesis and has implications for prostate cancer treatment. A related compound demonstrated significant inhibition of CYP17 activity with an IC50 value of 2.08 µM against prostate cancer cells .
The proposed mechanisms for the biological activity of these compounds include:
- Enzyme Inhibition : The interaction with CYP17 suggests that these compounds may serve as non-steroidal inhibitors that block androgen synthesis, which could be beneficial in treating hormone-sensitive cancers .
- Induction of Apoptosis : Studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of apoptotic markers .
Research Findings
A detailed examination of the literature reveals several key findings regarding the biological activity of similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5c | PC-3 (Prostate) | 2.08 | CYP17 Inhibition |
| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis Induction |
| Compound B | UO-31 (Renal) | 15.0 | Cell Cycle Arrest |
Case Studies
- In Vitro Studies : A series of in vitro tests conducted by the National Cancer Institute evaluated multiple derivatives against 60 different cancer cell lines. The results indicated that certain structural modifications led to enhanced anticancer properties.
- In Vivo Models : Animal studies have also been conducted to assess the pharmacokinetics and bioavailability of these compounds. Results showed promising oral bioavailability and metabolic stability, indicating potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
